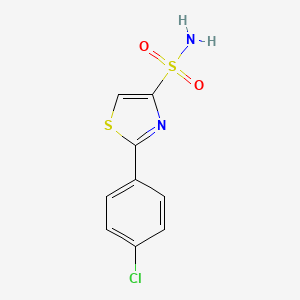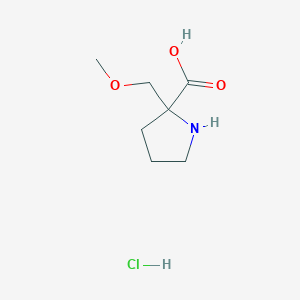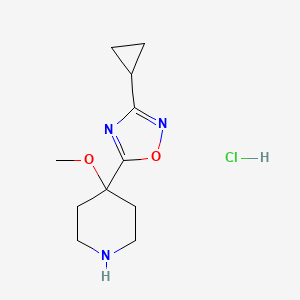
1-(3,4-Difluorobenzoyl)piperidin-4-ol
Overview
Description
“1-(3,4-Difluorobenzoyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Synthesis Analysis
Piperidine derivatives are synthesized in different ways and have been utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
Reversible Fluorescence Probe
- A study by Wang, Ni, & Shao (2016) discusses a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group. This probe was used for cyclic detection of ClO(-)/AA redox cycles in living cells, demonstrating potential applications in cellular biochemistry.
Radiotracers for PET Imaging
- Research by Labas et al. (2011) involved the development of PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. These were used to image NR2B NMDA receptors, indicating applications in neurological imaging and research.
Synthesis of 4-Fluorobenzyltrozamicol
- A paper by Scheunemann et al. (2011) discusses the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, leading to the synthesis of 4-fluorobenzyltrozamicol. This process demonstrates the utility in synthesizing compounds relevant to neurotransmitter transport.
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
- Bauer et al. (1976) investigated the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents (Bauer et al., 1976). This research highlights the compound's potential in developing treatments for CNS disorders.
Analysis of Molecular Structures
- The study by Mahesha et al. (2019) focused on the molecular structures of various 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Understanding these structures is crucial for developing new pharmaceutical compounds.
Synthesis of Curcumin Analogs
- Research on the synthesis of cytotoxic compound analogs, like 3,5-bis(2-fluorobenzylidene)-4-piperidone, was conducted by Lagisetty, Powell, & Awasthi (2009). These studies are significant in exploring potential anti-cancer agents.
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
this compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The antagonistic activity of this compound has been evaluated using a ligand-induced calcium mobilization assay .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . By preventing the virus from entering the cell, the compound disrupts the viral replication cycle and inhibits the progression of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 entry into cells, which can potentially slow down or halt the progression of HIV-1 infection . This could lead to a decrease in viral load and an improvement in the patient’s immune function.
Safety and Hazards
The safety information for “1-(3,4-Difluorobenzoyl)piperidin-4-ol” includes pictograms GHS07 and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Biochemical Analysis
Biochemical Properties
1-(3,4-Difluorobenzoyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry into cells . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the CCR5 receptor, thereby impacting the HIV-1 infection process . Additionally, it can influence calcium mobilization within cells, which is vital for numerous cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with the CCR5 receptor involves a strong salt-bridge interaction, which anchors the ligand to the receptor . This interaction can block the receptor’s function, thereby preventing HIV-1 from entering the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause toxicity in animal models . Therefore, determining the optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. For example, its interaction with the CCR5 receptor can influence the metabolic pathways associated with HIV-1 infection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within the cells. For instance, its binding to the CCR5 receptor can influence its distribution within the cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cells. For example, its interaction with the CCR5 receptor can localize it to the cell membrane, where it exerts its effects .
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQZRQXHLEBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















